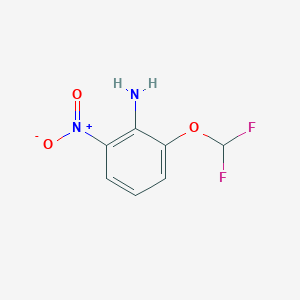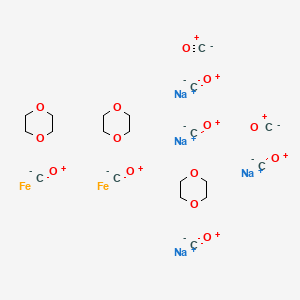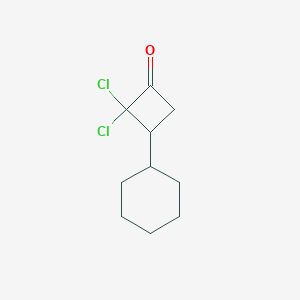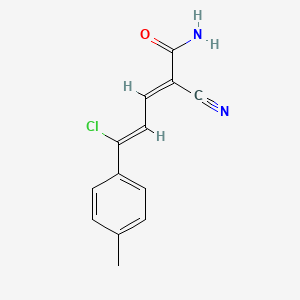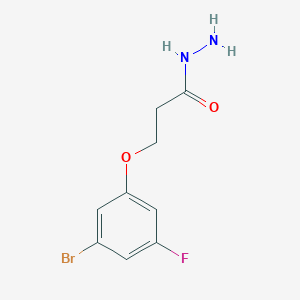
3-(3-Bromo-5-fluorophenoxy)propanehydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Bromo-5-fluorophenoxy)propanehydrazide is an organic compound with the molecular formula C9H10BrFN2O2 It is a derivative of phenoxypropanehydrazide, featuring bromine and fluorine substituents on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromo-5-fluorophenoxy)propanehydrazide typically involves the reaction of 3-bromo-5-fluorophenol with 3-chloropropanehydrazide under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the phenol is replaced by the hydrazide group. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified by recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromo-5-fluorophenoxy)propanehydrazide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The hydrazide group can be oxidized or reduced under appropriate conditions.
Condensation Reactions: The hydrazide group can react with carbonyl compounds to form hydrazones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the hydrazide group.
Reduction: Reduced forms of the hydrazide group.
Condensation: Hydrazones formed from the reaction with carbonyl compounds.
Scientific Research Applications
3-(3-Bromo-5-fluorophenoxy)propanehydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: It can be used in the development of novel materials with specific properties.
Biological Studies: It serves as a probe for studying biological processes involving hydrazide derivatives.
Chemical Synthesis: It is employed in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 3-(3-Bromo-5-fluorophenoxy)propanehydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and selectivity. The hydrazide group can form covalent bonds with target molecules, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-fluorophenylhydrazine: Similar structure but lacks the propane linkage.
3-(3-Bromo-5-fluorophenoxy)propanoic acid: Similar structure but with a carboxylic acid group instead of a hydrazide group.
3-Bromo-N-(3-fluorophenyl)benzenesulfonamide: Contains a sulfonamide group instead of a hydrazide group.
Uniqueness
3-(3-Bromo-5-fluorophenoxy)propanehydrazide is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, combined with the hydrazide group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H10BrFN2O2 |
|---|---|
Molecular Weight |
277.09 g/mol |
IUPAC Name |
3-(3-bromo-5-fluorophenoxy)propanehydrazide |
InChI |
InChI=1S/C9H10BrFN2O2/c10-6-3-7(11)5-8(4-6)15-2-1-9(14)13-12/h3-5H,1-2,12H2,(H,13,14) |
InChI Key |
UUWJVUIBNJRVHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1F)Br)OCCC(=O)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4'-Fluoro-3'-methyl-[1,1'-biphenyl]-4-yl)methanamine](/img/structure/B12085296.png)

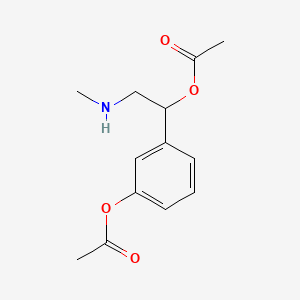

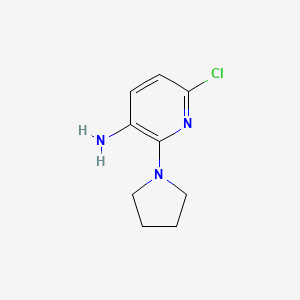
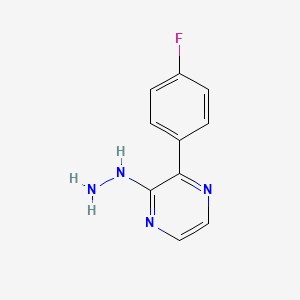
![N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[2-[2-[2-[3-[2-[1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide](/img/structure/B12085333.png)

